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Introduction

Zovodotin (zanidatamab zovodotin, formerly ZW49) is a bispecific antibody-drug conjugate
(ADC) targeting the human epidermal growth factor receptor 2 (HER?2). It is comprised of three
key components:

e Zanidatamab: A humanized bispecific IgG1 antibody that simultaneously binds to two distinct
epitopes on the HER2 receptor (extracellular domains Il and 1V). This biparatopic binding
enhances receptor clustering and internalization.[1][2][3][4]

e A Novel Auristatin Payload: A potent anti-mitotic agent, ZD02044, which is a derivative of
auristatin.[5] Auristatins induce cell death by inhibiting tubulin polymerization.[6][7]

o A Cleavable Linker: A protease-cleavable linker based on Zymeworks' proprietary
ZymeLink™ technology.[4][8][9][10][11] This linker is designed to be stable in circulation and
release the cytotoxic payload within the target cancer cells.[4]

Zovodotin is developed for the treatment of various HER2-expressing cancers.[4][12] The
targeted delivery of the auristatin payload to HER2-positive tumor cells aims to enhance
therapeutic efficacy while minimizing systemic toxicity.[6] Clinical studies have shown promising
anti-tumor activity and a manageable safety profile.[12] The average drug-to-antibody ratio
(DAR) of Zovodotin is approximately 2.[5]
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Mechanism of Action and Signaling Pathway

Zanidatamab, the antibody component of Zovodotin, exerts its anti-tumor effects through
multiple mechanisms. Its biparatopic binding to HER2 leads to enhanced receptor clustering
and internalization, which in turn inhibits downstream signaling pathways crucial for cancer cell
proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2][13][14][15][16] Upon
internalization into a HER2-expressing cancer cell, the linker is cleaved by lysosomal
proteases, releasing the auristatin payload.[6][17][18] The released auristatin then disrupts the
microtubule network, leading to cell cycle arrest and apoptosis.[6]
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Caption: Zovodotin Mechanism of Action and HER2 Signaling Pathway.
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Experimental Protocols

While the precise, proprietary protocols for Zovodotin are not publicly available, the following
sections provide detailed, representative methodologies for the key experimental stages of
ADC production based on established principles for auristatin-based ADCs utilizing thiol-

maleimide conjugation chemistry.
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Caption: General Experimental Workflow for Zovodotin Conjugation.

Antibody Preparation

» Objective: To prepare the zanidatamab antibody in a suitable buffer for the conjugation
reaction.

e Materials:
o Zanidatamab antibody solution

o Conjugation buffer (e.g., Phosphate Buffered Saline (PBS) with 50 mM borate and 1 mM
DTPA, pH 8.0)

e Procedure:

o Obtain a stock solution of zanidatamab at a known concentration.
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o Perform a buffer exchange into the conjugation buffer using a suitable method such as
dialysis or tangential flow filtration (TFF).

o Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Partial Reduction of Antibody

o Objective: To reduce a specific number of interchain disulfide bonds on the antibody to
generate reactive thiol groups for conjugation.

o Materials:
o Prepared zanidatamab solution

o Reducing agent solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) or
Dithiothreitol (DTT))

e Procedure:

o Add a calculated molar excess of the reducing agent to the antibody solution. For a target
DAR of 2, a molar ratio of approximately 1.8 to 2.2 equivalents of reducing agent to
antibody is a common starting point.

o Incubate the reaction mixture at 37°C for 1-2 hours.

o Remove the excess reducing agent using a desalting column equilibrated with conjugation
buffer.

Drug-Linker Preparation

» Objective: To dissolve the maleimide-activated auristatin-linker construct for the conjugation
reaction.

o Materials:
o Maleimide-activated ZD02044-linker construct

o Anhydrous Dimethyl sulfoxide (DMSO)
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e Procedure:

o Prepare a stock solution of the drug-linker in DMSO, for example, at a concentration of 10
mM.

o Ensure the solution is fully dissolved before use.

Conjugation Reaction

o Objective: To covalently attach the drug-linker to the reduced antibody via thiol-maleimide
chemistry.

o Materials:
o Reduced antibody solution
o Drug-linker solution

e Procedure:

o Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-
linker is typically used to drive the reaction to completion.

o Incubate the reaction mixture for 1-2 hours at room temperature or on ice with gentle
mixing.

Quenching

o Objective: To cap any unreacted thiol groups on the antibody and quench any excess
reactive drug-linker.

e Materials:
o Quenching agent (e.g., N-acetylcysteine or cysteine)
e Procedure:

o Add a molar excess of the quenching agent to the conjugation reaction mixture.
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o Incubate for approximately 20-30 minutes.

Purification Protocol

A multi-step purification process is essential to remove unconjugated antibody, free drug-linker,
and aggregates, and to isolate the desired ADC with the target DAR.

Purification Workflow Diagram
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Caption: Multi-step Purification Workflow for Zovodotin.
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Tangential Flow Filtration (TFF) - Initial Diafiltration

o Objective: To remove unconjugated drug-linker and other small molecule impurities.
e Procedure:

o The crude conjugation mixture is diafiltered against a suitable purification buffer using a
TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa).

o This step efficiently separates the ADC from small molecules.

lon Exchange Chromatography (IEX)

¢ Objective: To remove aggregates and unconjugated antibody.
e Procedure:
o The partially purified ADC is loaded onto an IEX column (e.g., cation exchange).

o Asalt gradient is used to elute the different species. The ADC will have a different charge
profile compared to the unconjugated antibody, allowing for their separation. Aggregates
are also often removed in this step.

Hydrophobic Interaction Chromatography (HIC)

» Objective: To separate ADC species with different DARs and remove remaining impurities.
e Procedure:
o The ADC fraction from IEX is loaded onto a HIC column.

o Areverse salt gradient is used for elution. Species with higher DARs are more
hydrophobic and will elute later.

o Fractions corresponding to the desired DAR (in this case, centered around 2) are
collected.

TFF - Formulation
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o Objective: To concentrate the purified ADC and exchange it into the final formulation buffer.
e Procedure:
o The purified ADC fractions are pooled and concentrated using TFF.

o The concentrate is then diafiltered against the final formulation buffer.

Sterile Filtration

o Objective: To ensure the sterility of the final product.
e Procedure:

o The formulated ADC is passed through a 0.22 um sterile filter.

Data Presentation and Characterization

Comprehensive analytical characterization is crucial to ensure the quality, consistency, and
efficacy of the final Zovodotin product.

Table 1: Key Quality Attributes and Analytical Methods
for Zovodotin
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. . . Acceptance Criteria
Quality Attribute Analytical Method(s) .
(Illustrative)

— Mass Spectrometry (MS), Confirms correct antibody
enti
Y Peptide Mapping, SDS-PAGE sequence and conjugation

Size Exclusion
) Chromatography (SEC-HPLC),
Purity ) > 95% Monomer
Cation Exchange

Chromatography (CEX-HPLC)

Hydrophobic Interaction
) ) Chromatography (HIC-HPLC),
Drug-to-Antibody Ratio (DAR) ] Average DAR of 1.8 - 2.2
UV-Vis Spectroscopy, Mass

Spectrometry (MS)

Concentration UV-Vis Spectroscopy (A280) Target concentration = 10%

_ Reversed-Phase
Residual Free Drug < 1% of total drug
Chromatography (RP-HPLC)

In vitro cell-based cytotoxicity o ]
IC50 within a pre-defined

Potency assay on HER2-expressing
) range
cell lines
o o Surface Plasmon Resonance o )
Binding Affinity KD within a pre-defined range

(SPR), ELISA

Note: The protocols and data presented here are illustrative and based on general knowledge
of ADC development. Specific parameters for Zovodotin are proprietary to Zymeworks.
Researchers should optimize these protocols based on their specific antibody, linker, and
payload.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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